- Anti-proliferative agents for treating pulmonary arterial hypertension (PAH), World Intellectual Property Organization, , ,
Cas no 946593-67-5 ((1S,3S)-3-Aminocyclopentanol)

(1S,3S)-3-Aminocyclopentanol 化学的及び物理的性質
名前と識別子
-
- (1S,3S)-3-Aminocyclopentanol
- (1S,3S)-3-aMinocyclopentan-1-ol
- (1S,3S)-1-Amino-3-hydroxycyclopentane
- (1S,3S)-3-AMINOCYCLOPENTA
- Trans-3-AMinocyclopentanol (HCl ForM)
- Cyclopentanol, 3-aMino-, (1S,3S)-
- (1S,3S)-3-Aminocyclopentanol (ACI)
- YHFYRVZIONNYSM-WHFBIAKZSA-N
- AKOS008901155
- (1S,3S)-3-Amino-cyclopentanol
- trans-3-amino-hydroxycyclopentane
- CS-0131617
- W10025
- trans-3-amino-cyclopentanol
- trans-3-hydroxycyclopentanamine
- 946593-67-5
- DTXSID00655110
- AS-77838
- MFCD11052499
- SCHEMBL1228005
-
- MDL: MFCD11052499
- インチ: 1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
- InChIKey: YHFYRVZIONNYSM-WHFBIAKZSA-N
- ほほえんだ: N[C@H]1CC[C@H](O)C1
計算された属性
- せいみつぶんしりょう: 101.084063974g/mol
- どういたいしつりょう: 101.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 65.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- 密度みつど: 1.084
- ふってん: 179 ºC
- フラッシュポイント: 62 ºC
(1S,3S)-3-Aminocyclopentanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109502-1g |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | K37518-1g |
(1S,3S)-3-AMINOCYCLOPENTANOL HCl |
946593-67-5 | 97% | 1g |
$450 | 2024-05-25 | |
Cooke Chemical | BD8844747-100mg |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 98+% | 100mg |
RMB 998.40 | 2025-02-21 | |
Cooke Chemical | BD8844747-1g |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 98+% | 1g |
RMB 3436.80 | 2025-02-21 | |
Chemenu | CM109502-250mg |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 95% | 250mg |
$*** | 2023-05-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S935443-100mg |
(1S,3S)-3-Aminocyclopentan-1-ol |
946593-67-5 | 95% | 100mg |
¥1,125.00 | 2022-08-31 | |
1PlusChem | 1P0032SH-1g |
(1S,3S)-3-Aminocyclopentanol |
946593-67-5 | 97% | 1g |
$993.00 | 2023-12-15 | |
abcr | AB286290-100mg |
(1S,3S)-3-Aminocyclopentanol; . |
946593-67-5 | 100mg |
€995.30 | 2025-02-16 | ||
Aaron | AR00330T-100mg |
(1S,3S)-3-aminocyclopentanol |
946593-67-5 | 95% | 100mg |
$69.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8138-5g |
(1S,3S)-3-aminocyclopentanol |
946593-67-5 | 95% | 5g |
¥13802.0 | 2024-04-15 |
(1S,3S)-3-Aminocyclopentanol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Cycloalkylamine substituted isoquinolone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonistsBioorganic & Medicinal Chemistry Letters, 2011, 21(3), 892-898,
(1S,3S)-3-Aminocyclopentanol Raw materials
(1S,3S)-3-Aminocyclopentanol Preparation Products
(1S,3S)-3-Aminocyclopentanol 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
(1S,3S)-3-Aminocyclopentanolに関する追加情報
Comprehensive Overview of (1S,3S)-3-Aminocyclopentanol (CAS No. 946593-67-5)
(1S,3S)-3-Aminocyclopentanol (CAS No. 946593-67-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This chiral molecule, characterized by its unique cyclopentane ring and amino group, has garnered considerable attention due to its potential in the development of novel therapeutic agents.
The chemical structure of (1S,3S)-3-Aminocyclopentanol is defined by its five-membered cyclopentane ring with an amino group attached to the third carbon atom. The chiral centers at the first and third carbon atoms confer specific stereochemical properties that are crucial for its biological activity. These properties make it an ideal candidate for the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals where stereochemistry plays a critical role in efficacy and safety.
Recent advancements in synthetic methodologies have facilitated the efficient production of (1S,3S)-3-Aminocyclopentanol. Techniques such as asymmetric hydrogenation and chiral catalysis have been employed to achieve high enantiomeric excess (ee) values, ensuring the purity and consistency required for pharmaceutical applications. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel asymmetric hydrogenation protocol that achieved an ee value of over 99%, significantly improving the scalability and cost-effectiveness of the synthesis process.
In the realm of medicinal chemistry, (1S,3S)-3-Aminocyclopentanol has shown promise as a building block for various drug candidates. Its cyclopentane ring provides a rigid scaffold that can enhance the conformational stability and binding affinity of drug molecules. This is particularly advantageous in the design of inhibitors for specific enzymes or receptors. For example, researchers at the University of California, San Francisco, utilized (1S,3S)-3-Aminocyclopentanol to develop a series of potent inhibitors targeting protein kinases involved in cancer pathways. The resulting compounds exhibited high selectivity and efficacy in preclinical studies, highlighting the potential of this compound as a lead structure for further drug development.
Beyond its role as a synthetic intermediate, (1S,3S)-3-Aminocyclopentanol has also been explored for its direct biological activity. Studies have indicated that it possesses moderate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of (1S,3S)-3-Aminocyclopentanol demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that further optimization could lead to the development of novel anti-inflammatory agents with improved therapeutic profiles.
The safety profile of (1S,3S)-3-Aminocyclopentanol is another critical aspect that has been extensively evaluated. Toxicological studies have shown that it exhibits low toxicity across various assays, including cytotoxicity and genotoxicity tests. This favorable safety profile makes it an attractive candidate for both preclinical and clinical research. Additionally, its solubility properties have been optimized through various functional group modifications, enhancing its bioavailability and pharmacokinetic characteristics.
In conclusion, (1S,3S)-3-Aminocyclopentanol (CAS No. 946593-67-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and favorable biological properties position it as a valuable tool for medicinal chemists and drug developers. Ongoing research continues to uncover new applications and optimize its use in various therapeutic areas, underscoring its importance in modern drug discovery efforts.
946593-67-5 ((1S,3S)-3-Aminocyclopentanol) 関連製品
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